

Quantitative LAMP (qLAMP) for Pathogen Load Determination: Application Notes and Protocols

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Compound of Interest

Compound Name: *Hlamp*

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Introduction

Loop-Mediated Isothermal Amplification (LAMP) is a novel nucleic acid amplification technique that offers a rapid, sensitive, and specific method for the detection and quantification of pathogens.^{[1][2][3][4]} Unlike traditional PCR, LAMP is conducted at a constant temperature, eliminating the need for a thermal cycler.^{[2][5]} This makes it a powerful tool for point-of-care testing and for use in resource-limited settings.^{[1][2]} Quantitative LAMP (qLAMP) allows for the determination of pathogen load by monitoring the amplification reaction in real-time.^{[6][7][8]}

This document provides detailed application notes and protocols for utilizing qLAMP for pathogen load determination, intended for researchers, scientists, and professionals in drug development.

Principle of Quantitative LAMP (qLAMP)

The LAMP reaction employs a set of four to six primers that recognize six to eight distinct regions on the target DNA. A strand-displacing DNA polymerase, typically Bst polymerase, initiates synthesis. The inner primers contain sequences of both the sense and antisense strands of the target DNA, which allows them to form stem-loop structures. These structures facilitate self-priming and lead to the exponential accumulation of a large amount of amplified product. The reaction progresses at a constant temperature, typically between 60-65°C, and can generate 10^9 to 10^{10} copies of the target in under an hour.^[4]

Quantification in qLAMP is achieved by monitoring the amplification in real-time. This can be accomplished through various methods:

- Real-time Fluorimetry: This is the most common method for qLAMP. It involves the use of fluorescent dyes that intercalate with the amplified DNA, such as SYBR Green or EvaGreen. [9] As the DNA is amplified, the fluorescence intensity increases proportionally. A real-time PCR instrument or a dedicated real-time fluorometer is used to monitor this increase. The time it takes for the fluorescence to cross a certain threshold (Threshold time, T_t) is inversely proportional to the initial amount of target nucleic acid.[8]
- Real-time Turbidimetry: The LAMP reaction produces a large amount of magnesium pyrophosphate as a byproduct, which leads to an increase in the turbidity of the reaction mixture.[10] This change in turbidity can be measured in real-time using a turbidimeter to quantify the initial template concentration.[6][7]
- Colorimetric Methods: Several colorimetric approaches allow for the quantitative or semi-quantitative determination of LAMP products. These methods often rely on a change in pH due to the proton release during DNA amplification, which can be visualized with a pH-sensitive dye like phenol red.[11][12] The change in absorbance at a specific wavelength can be correlated with the initial template concentration.[11]

Applications in Pathogen Load Determination

qLAMP has been successfully applied for the quantification of a wide range of pathogens, including viruses, bacteria, and parasites, in various sample types such as blood, saliva, urine, stool, and environmental samples.[11] Its high sensitivity and specificity, coupled with its rapid nature, make it an invaluable tool for:

- Infectious Disease Diagnostics: Rapidly determining the pathogen load in clinical samples can inform patient prognosis and treatment strategies.[2]
- Antiviral and Antimicrobial Drug Development: qLAMP can be used to assess the efficacy of new drugs by quantifying the reduction in pathogen load in response to treatment.
- Environmental Monitoring: Monitoring the presence and quantity of pathogens in water, food, and other environmental samples is crucial for public health.[2]

- Agricultural and Veterinary Diagnostics: Early and accurate quantification of pathogens in plants and animals can help control the spread of diseases.[3][5]

Data Presentation: Quantitative Performance of qLAMP

The following tables summarize the quantitative performance of qLAMP for the detection of various pathogens as reported in the literature.

Pathogen	Gene Target	Sample Type	Detection Method	Limit of Detection (LOD)	Dynamic Range	Reference
Novel Goose Parvovirus (N-GPV)	VP3	Viral DNA	Real-time fluorescence (EvaGreen)	1.0 x 10 ² copies/µL	1.0 x 10 ⁷ to 1.0 x 10 ² copies/µL	[9]
Ammonia-Oxidizing Bacteria	amoA	Environmental DNA	Real-time fluorescence and turbidity	10 ² DNA copies	7-9 orders of magnitude	[6][7]
SARS-CoV-2	N gene	Synthetic RNA	Real-time pH sensing	10 copies per 50 µL reaction	10 to 10,000 copies per reaction	[13]
Fusobacterium nucleatum	fadA	Stool DNA	Colorimetric (Phenol Red)	Not specified	Serially diluted genomic DNA	[11]
Erysiphe necator	ITS	Spore DNA	Real-time fluorescence	Not specified	Log-linear curve	[14]

Experimental Protocols

Protocol 1: General qLAMP Protocol using Real-Time Fluorescence

This protocol provides a general framework for setting up a qLAMP reaction for pathogen quantification using a real-time fluorescence detection method. Optimization of primer concentrations, temperature, and time may be required for specific targets and sample types.

1. Primer Design:

- Design a set of 4 to 6 LAMP primers (F3, B3, FIP, BIP, and optional LoopF and LoopB primers) targeting a specific gene of the pathogen of interest. Primer design software such as PrimerExplorer is recommended.

2. Reaction Setup:

- Prepare a master mix for the desired number of reactions. The final reaction volume is typically 25 μ L.
- Thaw all components on ice.
- Assemble the reaction on ice in the following order:

Component	Final Concentration	Volume for 25 µL Reaction
10x Isothermal Amplification Buffer	1x	2.5 µL
dNTPs	1.4 mM each	3.5 µL
MgSO ₄	4-8 mM	1.0 - 2.0 µL
Betaine	0.8 M	5.0 µL
FIP and BIP primers	1.6 µM each	2.0 µL of 20 µM stock
F3 and B3 primers	0.2 µM each	0.5 µL of 10 µM stock
LoopF and LoopB primers (optional)	0.4 µM each	1.0 µL of 10 µM stock
Bst DNA Polymerase (8 U/µL)	8 Units	1.0 µL
Fluorescent Dye (e.g., 20x EvaGreen)	1x	1.25 µL
Nuclease-free water	-	to 23 µL
Template DNA/RNA	-	2 µL
Total Volume	25 µL	

3. Reaction Conditions:

- Incubate the reactions at a constant temperature between 60-65°C for 60-90 minutes in a real-time PCR instrument or fluorometer.
- Monitor the fluorescence signal at appropriate intervals (e.g., every 30-60 seconds).

4. Data Analysis:

- Determine the Threshold time (T_t) for each reaction.
- Generate a standard curve by plotting the T_t values against the logarithm of the initial concentration of a dilution series of known template concentrations.

- Determine the concentration of the unknown samples by interpolating their Tt values on the standard curve.

Protocol 2: Colorimetric qLAMP using Phenol Red

This protocol describes a colorimetric qLAMP assay for semi-quantitative pathogen detection.

1. Primer Design:

- Follow the same primer design guidelines as in Protocol 1.

2. Reaction Setup:

- Prepare a master mix similar to Protocol 1, with the addition of a pH-sensitive dye.

Component	Final Concentration	Volume for 25 µL Reaction
10x Isothermal Amplification Buffer	1x	2.5 µL
dNTPs	1.4 mM each	3.5 µL
MgSO ₄	8 mM	2.0 µL
Betaine	0.8 M	5.0 µL
FIP and BIP primers	1.6 µM each	2.0 µL of 20 µM stock
F3 and B3 primers	0.2 µM each	0.5 µL of 10 µM stock
Bst DNA Polymerase (8 U/µL)	8 Units	1.0 µL
Phenol Red (0.25%)	0.01-0.02%	1.0 - 2.0 µL
Nuclease-free water	-	to 23 µL
Template DNA/RNA	-	2 µL
Total Volume	25 µL	

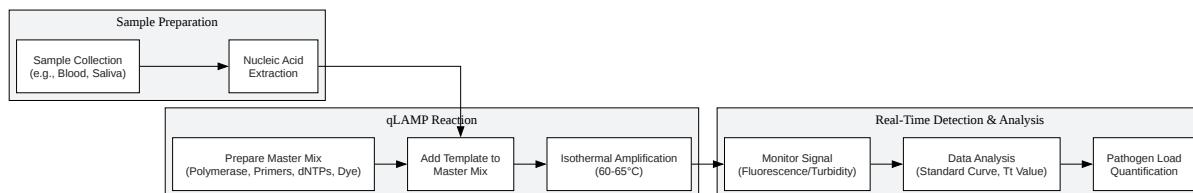
3. Reaction Conditions:

- Incubate the reactions at 60-65°C for 30-60 minutes.
- Observe the color change. A positive reaction will typically result in a color change from red/pink to yellow, indicating a drop in pH due to DNA amplification.

4. Quantitative Analysis:

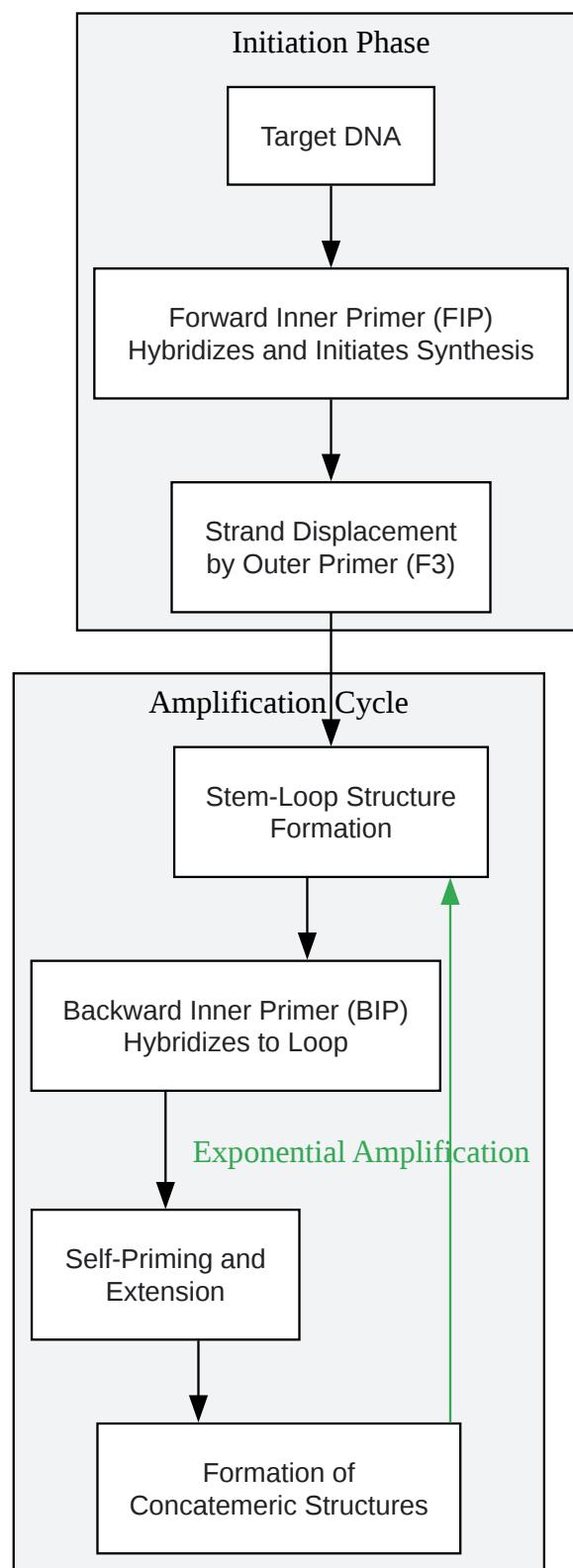
- For quantitative analysis, a standard curve can be generated by measuring the absorbance of the reaction solutions at a specific wavelength (e.g., 560 nm for phenol red) after a fixed incubation time for a dilution series of the target.[11] The absorbance values are then plotted against the logarithm of the initial template concentration.[11]

Mandatory Visualizations



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Caption: Workflow of a typical qLAMP experiment.



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Caption: Simplified mechanism of Loop-Mediated Isothermal Amplification.

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